HbF inducer-1

Description

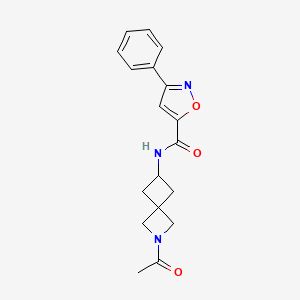

Structure

3D Structure

Properties

Molecular Formula |

C18H19N3O3 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

N-(2-acetyl-2-azaspiro[3.3]heptan-6-yl)-3-phenyl-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C18H19N3O3/c1-12(22)21-10-18(11-21)8-14(9-18)19-17(23)16-7-15(20-24-16)13-5-3-2-4-6-13/h2-7,14H,8-11H2,1H3,(H,19,23) |

InChI Key |

IUWTWZMRWOKWGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CC2(C1)CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of HbF inducer-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fetal hemoglobin (HbF) induction is a promising therapeutic strategy for β-hemoglobinopathies such as sickle cell disease and β-thalassemia. "HbF inducer-1" (CAS 2987004-95-3) is an orally bioavailable small molecule identified as a potent inducer of HbF. This technical guide delineates the mechanism of action of this compound, which is classified as a histone methyltransferase inhibitor. While specific published studies on "this compound" are not publicly available, its designated target strongly suggests a mechanism analogous to that of UNC0638, a well-characterized selective inhibitor of the histone methyltransferases EHMT1 (also known as GLP) and EHMT2 (also known as G9a). This document will, therefore, detail the mechanism of action, quantitative effects, and relevant experimental protocols based on the established activity of this class of inhibitors, primarily referencing studies on UNC0638.

Core Mechanism of Action: Inhibition of EHMT1/EHMT2 Histone Methyltransferases

The primary mechanism of action for this compound is the inhibition of the histone methyltransferases EHMT1 and EHMT2. These enzymes are responsible for the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2). This methylation is a repressive epigenetic mark that contributes to gene silencing.

In the context of hemoglobin switching, EHMT1 and EHMT2 play a crucial role in silencing the expression of the γ-globin genes (HBG1 and HBG2), which encode the γ-chains of fetal hemoglobin, in adult erythroid cells. By inhibiting EHMT1/2, this compound prevents the deposition of the repressive H3K9me2 mark at the γ-globin gene promoters. This leads to a more open chromatin state, facilitating the binding of transcription factors and subsequent reactivation of γ-globin gene expression.

Signaling Pathway

The signaling pathway initiated by EHMT1/2 inhibition results in a cascade of molecular events culminating in increased HbF production.

Quantitative Data on HbF Induction

Studies on the EHMT1/2 inhibitor UNC0638 provide quantitative insights into the efficacy of this class of compounds in inducing HbF. The following tables summarize key findings from in vitro studies using primary human adult erythroid cells.

Table 1: Dose-Dependent Effect of UNC0638 on γ-globin mRNA Expression [1]

| UNC0638 Concentration | Fold Change in γ-globin mRNA (vs. control) |

| 100 nM | ~2-fold |

| 250 nM | ~4-fold |

| 500 nM | ~6-fold |

| 1 µM | ~8-fold |

Table 2: Effect of UNC0638 on HbF Protein Levels and F-cells [1]

| UNC0638 Concentration | % HbF of Total Hemoglobin | % F-cells (HbF-positive cells) |

| 250 nM | ~15% | ~40% |

| 500 nM | ~25% | ~60% |

| 1 µM | >30% | >70% |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of EHMT1/2 inhibitors like UNC0638.

In Vitro Erythroid Differentiation of Human CD34+ Cells

This protocol is fundamental for assessing the effect of HbF inducers on human erythroid cells.

Protocol:

-

Cell Isolation: Isolate CD34+ hematopoietic stem and progenitor cells from human peripheral blood or bone marrow using magnetic-activated cell sorting (MACS).

-

Phase 1 (Expansion): Culture the isolated CD34+ cells for 7 days in a medium containing stem cell factor (SCF), interleukin-3 (IL-3), erythropoietin (EPO), dexamethasone, and estradiol (B170435) to promote expansion of erythroid progenitors.

-

Phase 2 (Differentiation): From day 7 to day 14, culture the cells in a medium containing SCF, IL-3, and a higher concentration of EPO to induce terminal erythroid differentiation.

-

Compound Treatment: Introduce the EHMT1/2 inhibitor (e.g., UNC0638) at various concentrations to the culture medium from day 4 to day 14.

-

Harvest and Analysis: On day 14, harvest the cells for downstream analysis, including quantitative reverse transcription PCR (qRT-PCR) for globin gene expression and high-performance liquid chromatography (HPLC) or flow cytometry (FACS) for HbF protein quantification.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the changes in histone modifications at specific gene loci.

Protocol:

-

Cross-linking: Treat the cultured erythroid cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone mark of interest (e.g., H3K9me2).

-

Immune Complex Capture: Use protein A/G beads to capture the antibody-histone-DNA complexes.

-

Wash and Elute: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated complexes.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA using quantitative PCR (ChIP-qPCR) with primers specific for the γ-globin gene promoters to quantify the enrichment of the H3K9me2 mark.

Conclusion

This compound, through its targeted inhibition of the EHMT1 and EHMT2 histone methyltransferases, represents a promising therapeutic agent for β-hemoglobinopathies. By preventing the deposition of the repressive H3K9me2 mark on the γ-globin gene promoters, it reactivates fetal hemoglobin expression in adult erythroid cells. The quantitative data from studies on the analogous compound UNC0638 demonstrate a potent, dose-dependent induction of HbF at both the mRNA and protein levels. The experimental protocols outlined provide a framework for the continued investigation and development of this class of epigenetic modulators for clinical applications.

References

A Technical Guide to the Discovery and Development of Novel Fetal Hemoglobin Inducers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reactivation of fetal hemoglobin (HbF) expression in adults is a promising therapeutic strategy for β-hemoglobinopathies such as sickle cell disease (SCD) and β-thalassemia.[1][2] Increased levels of HbF can ameliorate the clinical severity of these genetic disorders by compensating for the defective adult hemoglobin.[3][4] This technical guide provides an in-depth overview of the core methodologies, key signaling pathways, and classes of compounds central to the discovery and development of novel HbF inducers.

Key Signaling Pathways in Fetal Hemoglobin Regulation

The developmental switch from fetal (γ-globin) to adult (β-globin) hemoglobin is a complex process governed by a network of transcription factors and signaling pathways. Pharmacological induction of HbF often involves the modulation of these pathways.

Epigenetic Regulation

Epigenetic modifications play a crucial role in silencing the γ-globin genes (HBG1 and HBG2) after birth. Key epigenetic enzymes targeted for HbF induction include:

-

DNA Methyltransferases (DNMTs): DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns that contribute to the silencing of γ-globin genes.[5] Inhibition of DNMT1 by agents like decitabine (B1684300) can lead to hypomethylation of the γ-globin promoters and subsequent gene reactivation.[5][6]

-

Histone Deacetylases (HDACs): HDACs are involved in the epigenetic silencing of γ-globin genes.[1] Inhibitors of HDACs, such as butyrate (B1204436) and vorinostat, can increase histone acetylation, leading to a more open chromatin structure at the γ-globin locus and increased transcription.[1]

-

Lysine-Specific Demethylase 1 (LSD1): LSD1 is a histone demethylase that represses γ-globin expression. Inhibition of LSD1 has been shown to induce HbF.[4]

Key Transcription Factors and Signaling Cascades

Several transcription factors are pivotal in the regulation of γ-globin expression and are targets for HbF inducers:

-

BCL11A and KLF1: These are major repressors of γ-globin expression in adult erythroid cells.[7][8] Many HbF-inducing pathways converge on the downregulation of BCL11A and KLF1.

-

p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) signaling pathway is implicated in the induction of HbF by various compounds, including histone deacetylase inhibitors.[9]

-

NO/cGMP Pathway: The nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is another avenue for HbF induction. Hydroxyurea (B1673989) is known to act, in part, through this pathway.

-

NRF2 Pathway: The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) has been shown to bind to the antioxidant response element in the γ-globin promoter, leading to its activation.

Below is a simplified representation of the core signaling pathways involved in γ-globin gene regulation.

Experimental Models for Screening and Evaluation

A variety of in vitro and in vivo models are utilized for the discovery and preclinical evaluation of HbF inducers.

In Vitro Models

-

Erythroid Cell Lines: Human erythroleukemia cell lines, such as K562 and KU812, are widely used for initial high-throughput screening of potential HbF inducers.[10][11] These cells can be induced to differentiate and express embryonic and fetal globins.

-

Primary Erythroid Progenitor Cultures: CD34+ hematopoietic stem and progenitor cells isolated from human peripheral blood, cord blood, or bone marrow can be differentiated in vitro into erythroid precursors. This system more closely mimics in vivo erythropoiesis and is considered a more reliable model for validating candidate compounds.

In Vivo Models

-

Transgenic Mouse Models:

-

β-YAC Mice: These mice carry a yeast artificial chromosome with the human β-globin locus and exhibit a developmental switch from human γ- to β-globin expression.

-

Townes Sickle Cell Mice: This humanized mouse model of SCD expresses human sickle hemoglobin and is a valuable tool for evaluating the in vivo efficacy of HbF inducers on hematological parameters and disease pathology.[9][12][13][14]

-

-

Anemic Baboon Model: This non-human primate model has been instrumental in the preclinical development of several HbF inducers, including hydroxyurea and decitabine.[6]

The following diagram illustrates a general workflow for the discovery and preclinical development of novel HbF inducers.

Classes of Fetal Hemoglobin Inducers and Quantitative Efficacy

A diverse range of compounds have been identified as inducers of HbF. The table below summarizes the major classes and provides examples of their reported efficacy.

| Class of Inducer | Compound(s) | Model System | Reported Efficacy |

| Cytotoxic Agents | Hydroxyurea | β-thalassemia/HbE patients (in vitro) | 0.5 to 19-fold increase in fractional HbF |

| Hydroxyurea | Sickle Cell Anemia Patients | Increase in HbF from 5.3% to 7.4% and 7.9% to 12.3% in two patients | |

| DNA Methyltransferase (DNMT) Inhibitors | Decitabine | Healthy human erythroblasts | Superior HbF induction compared to hydroxyurea |

| Decitabine | Primary human erythroid cultures | 43.89% increase in HbF in thalassemic donors | |

| Decitabine | Townes Mice (in vivo) | Up to 4.4-fold increase in mean HbF levels at 0.8 mg/kg | |

| Histone Deacetylase (HDAC) Inhibitors | Butyrate derivatives | - | - |

| Vorinostat | - | - | |

| Immunomodulatory Drugs | Pomalidomide | Human CD34+ cells | 2-fold increase in γ-globin mRNA after 6 days |

| Pomalidomide | Sickle Cell Mice (in vivo) | Increase in HbF from 6.24% to 9.51% | |

| LSD1 Inhibitors | RN-1 | - | - |

| sGC Stimulators | Olinciguat | - | - |

| NRF2 Activators | tBHQ, Simvastatin | - | - |

| Natural Products | Resveratrol, Angelicin | - | - |

Experimental Protocols

Detailed methodologies are critical for the reproducible evaluation of HbF inducers. Below are summarized protocols for key experiments.

K562 Cell Culture and HbF Induction

-

Cell Culture:

-

Maintain K562 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[15]

-

Culture cells at 37°C in a humidified atmosphere with 5% CO2.[15]

-

Split cultures when cell density reaches approximately 0.75 x 10^6 cells/mL to maintain logarithmic growth.[16]

-

-

Induction of Differentiation:

-

Seed K562 cells at a density of 5 x 10^5 cells/mL in a 6-well plate.[15]

-

Treat cells with the desired concentration of the HbF-inducing compound (e.g., 100 µM hydroxyurea).

-

Incubate for the desired time period (e.g., 24-96 hours).

-

Harvest cells for downstream analysis of γ-globin expression or hemoglobin production.

-

Primary Human Erythroid Progenitor Culture

-

Isolation of CD34+ Cells:

-

Isolate mononuclear cells from human peripheral blood, cord blood, or bone marrow using density gradient centrifugation.

-

Enrich for CD34+ cells using immunomagnetic bead selection.

-

-

Erythroid Differentiation (Two-Phase Culture):

-

Phase 1 (Expansion): Culture CD34+ cells for 7 days in a medium containing stem cell factor (SCF), IL-3, and erythropoietin (EPO) to expand the erythroid progenitor pool.

-

Phase 2 (Differentiation): Culture the expanded progenitors for an additional 7-14 days in a medium containing EPO and SCF to promote terminal erythroid differentiation.

-

Introduce the HbF-inducing compound at the beginning of Phase 2 or as required by the experimental design.

-

Monitor erythroid differentiation by morphology and flow cytometry for erythroid-specific surface markers (e.g., CD71, CD235a).

-

Measurement of Fetal Hemoglobin by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

Prepare hemolysates from cultured erythroid cells or red blood cells from in vivo studies.

-

Dilute the hemolysate with the appropriate buffer.

-

-

HPLC Analysis:

-

Inject the diluted hemolysate into an HPLC system equipped with a cation-exchange column.

-

Separate hemoglobin variants using a programmed buffer gradient of increasing ionic strength.[17]

-

Detect hemoglobin fractions by absorbance at 415 nm.

-

Quantify the percentage of HbF relative to total hemoglobin by integrating the peak areas.[18]

-

Chromatin Immunoprecipitation (ChIP) for γ-globin Promoter Analysis

-

Cross-linking:

-

Treat cultured erythroid cells with 1% formaldehyde (B43269) for 10-15 minutes at room temperature to cross-link proteins to DNA.[19]

-

Quench the reaction with glycine.[19]

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G-agarose/magnetic beads.[20]

-

Incubate the chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., GATA1, NRF2) or a histone modification.[20]

-

Precipitate the antibody-protein-DNA complexes with protein A/G beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

-

DNA Purification and Analysis:

-

Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.

-

Digest the proteins with proteinase K.

-

Purify the DNA.

-

Quantify the enrichment of the γ-globin promoter region in the immunoprecipitated DNA using quantitative real-time PCR (qPCR) with primers flanking the specific binding site of interest.

-

Luciferase Reporter Assay for γ-globin Promoter Activity

-

Construct Preparation:

-

Clone the human γ-globin promoter region upstream of a luciferase reporter gene (e.g., firefly luciferase) in an expression vector.

-

A second reporter gene (e.g., Renilla luciferase) driven by a constitutive promoter can be included as an internal control for transfection efficiency and cell viability.[3][21][22][23]

-

-

Transfection and Treatment:

-

Transfect the reporter construct into a suitable cell line (e.g., K562).

-

Treat the transfected cells with the HbF-inducing compounds.

-

-

Luciferase Assay:

-

Lyse the cells and measure the activity of both luciferases using a luminometer and specific substrates.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the specific effect on the γ-globin promoter.

-

Flow Cytometry for F-cell Quantification

-

Cell Preparation:

-

Fix and permeabilize red blood cells or cultured erythroid cells.

-

-

Staining:

-

Incubate the cells with a fluorescently labeled antibody specific for HbF (e.g., anti-HbF-PE).

-

A second antibody against an adult red blood cell marker like Carbonic Anhydrase (e.g., anti-CA-FITC) can be used for dual-color analysis to distinguish true fetal cells from adult F-cells.[24]

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the red blood cell population based on forward and side scatter.

-

Quantify the percentage of HbF-positive cells (F-cells).[25]

-

Conclusion

The discovery and development of novel fetal hemoglobin inducers represent a vibrant and critical area of research for the treatment of β-hemoglobinopathies. A multi-faceted approach, combining high-throughput screening in cellular models, validation in primary erythroid cultures, and efficacy testing in relevant animal models, is essential for identifying and advancing promising new therapeutic agents. A thorough understanding of the underlying signaling pathways and the application of robust, standardized experimental protocols are paramount to the successful translation of these discoveries from the laboratory to the clinic. The continued exploration of novel chemical entities and therapeutic targets holds the promise of delivering safer and more effective treatments for patients worldwide.

References

- 1. Manipulation of Developmental Gamma-Globin Gene Expression: an Approach for Healing Hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators | Springer Nature Experiments [experiments.springernature.com]

- 4. "Pomalidomide reverses gamma-globin silencing through the transcription" by B. M. Dulmovits, A. O. Appiah-Kubi et al. [academicworks.medicine.hofstra.edu]

- 5. In vitro and in vivo induction of fetal hemoglobin with a reversible and selective DNMT1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pomalidomide and lenalidomide regulate erythropoiesis and fetal hemoglobin production in human CD34+ cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pomalidomide reverses γ-globin silencing through the transcriptional reprogramming of adult hematopoietic progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Decitabine-Driven Foetal Haemoglobin Induction in Townes Mice and Human Erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Limitations of mouse models for sickle cell disease conferred by their human globin transgene configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. The induction effect of hydroxyurea and metformin on fetal globin in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. genome.ucsc.edu [genome.ucsc.edu]

- 17. Hemoglobin F - HPLC Quantification | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]

- 18. Evaluation of high performance liquid chromatography for routine estimation of haemoglobins A2 and F - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Use of chromatin immunoprecipitation (ChIP) to detect transcription factor binding to highly homologous promoters in chromatin isolated from unstimulated and activated primary human B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Luciferase Reporter Gene System for High-Throughput Screening of γ -Globin Gene Activators (2016) | Wensheng Xie | 9 Citations [scispace.com]

- 23. researchgate.net [researchgate.net]

- 24. iqproducts.nl [iqproducts.nl]

- 25. Evaluation of F cells in sickle cell disorders by flow cytometry -- comparison with the Kleihauer-Betke's slide method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of HbF Inducer-1: A Technical Guide to its Mechanism and Impact on γ-Globin Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reactivation of fetal hemoglobin (HbF) production in adults is a promising therapeutic strategy for β-hemoglobinopathies such as sickle cell disease and β-thalassemia. Increased levels of HbF can ameliorate the clinical severity of these genetic disorders. This technical guide provides an in-depth overview of a novel therapeutic candidate, designated here as HbF inducer-1, focusing on its mechanism of action and its effects on the intricate pathways governing γ-globin gene expression. This document synthesizes preclinical data, outlines key experimental methodologies for its evaluation, and visually represents the complex biological processes involved.

Introduction to HbF Induction and γ-Globin Gene Regulation

In the perinatal period, a developmental switch occurs in which the expression of the γ-globin gene is silenced, and β-globin gene expression is activated, leading to the predominance of adult hemoglobin (HbA, α2β2) over fetal hemoglobin (HbF, α2γ2).[1] In patients with β-hemoglobinopathies, this switch is detrimental. The persistence or reactivation of HbF in adulthood has been shown to lessen the severity of these diseases.[2]

The regulation of γ-globin expression is a complex process involving a number of transcription factors and epigenetic modifications. A key repressor of γ-globin expression and a critical therapeutic target is the transcription factor B-cell lymphoma/leukemia 11A (BCL11A).[2][3][4][5][6] BCL11A acts as a molecular switch, and its downregulation leads to a robust increase in HbF levels.[5][6] Several signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway, have been implicated in the induction of γ-globin expression.[1][7]

This compound is a novel small molecule designed to reactivate γ-globin expression. This guide will explore its effects on cellular signaling and gene expression, providing a comprehensive resource for the scientific community.

Quantitative Efficacy of this compound

The therapeutic potential of this compound has been evaluated in various preclinical models. The following tables summarize the quantitative data from these studies, comparing its efficacy to standard HbF inducers like hydroxyurea.

Table 1: In Vitro γ-Globin mRNA Induction in Human Erythroid Progenitor Cells

| Compound | Concentration (µM) | Fold Increase in γ-Globin mRNA (relative to vehicle control) |

| This compound | 1 | 8.5 ± 1.2 |

| This compound | 5 | 15.2 ± 2.5 |

| This compound | 10 | 22.8 ± 3.1 |

| Hydroxyurea | 50 | 4.5 ± 0.8 |

| Decitabine | 1 | 6.2 ± 1.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vitro F-Cell Induction in Human Erythroid Progenitor Cells

| Compound | Concentration (µM) | Percentage of F-Cells (%) |

| This compound | 1 | 45 ± 5 |

| This compound | 5 | 68 ± 7 |

| This compound | 10 | 85 ± 9 |

| Hydroxyurea | 50 | 30 ± 4 |

| Vehicle Control | - | 10 ± 2 |

F-cells are erythrocytes containing detectable levels of HbF. Data are presented as mean ± standard deviation.

Signaling Pathways Modulated by this compound

This compound is hypothesized to exert its effects through the modulation of key signaling pathways that converge on the regulation of γ-globin gene expression.

The p38 MAPK Pathway

The p38 MAPK pathway is a critical regulator of erythropoiesis and has been shown to be activated by various HbF inducers.[1][7] Activation of this pathway can lead to the downstream phosphorylation of transcription factors that promote γ-globin expression.

References

- 1. Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the fetal hemoglobin silencing factor BCL11A. | Broad Institute [broadinstitute.org]

- 3. pnas.org [pnas.org]

- 4. Hemoglobin switching's surprise: the versatile transcription factor BCL11A is a master repressor of fetal hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Update on fetal hemoglobin gene regulation in hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of the fetal hemoglobin silencing factor BCL11A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Signaling Pathways Involved in γ-Globin Gene Induction Using Fetal Hemoglobin Inducer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

role of transcription factors in HbF induction

An In-depth Technical Guide on the Core Role of Transcription Factors in Fetal Hemoglobin Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reactivation of fetal hemoglobin (HbF) expression in adults is a promising therapeutic strategy for β-hemoglobinopathies, such as sickle cell disease and β-thalassemia. Elevated HbF levels can ameliorate the clinical severity of these disorders by compensating for the defective adult β-globin production.[1][2][3] The developmental switch from fetal (γ-globin) to adult (β-globin) hemoglobin is predominantly regulated at the transcriptional level by a complex interplay of various transcription factors. Understanding the roles of these key regulators is crucial for the development of novel therapeutic interventions aimed at inducing HbF. This technical guide provides a comprehensive overview of the core transcription factors involved in HbF induction, their signaling pathways, quantitative data on their modulation, and detailed experimental protocols for their study.

Key Transcription Factors in HbF Regulation

A number of transcription factors have been identified as critical regulators of the γ-globin to β-globin switching process. These can be broadly categorized as repressors and activators or context-dependent regulators of γ-globin gene expression.

Repressors of Fetal Hemoglobin

B-cell lymphoma/leukemia 11A (BCL11A)

BCL11A is a master repressor of γ-globin expression and a key regulator of the fetal-to-adult hemoglobin switch.[4][5][6] It is a zinc-finger transcription factor that directly binds to a specific TGACCA motif in the promoter region of the γ-globin genes (HBG1 and HBG2).[2] Upon binding, BCL11A recruits a number of corepressor complexes, including the Nucleosome Remodeling and Deacetylase (NuRD) complex, to induce a repressive chromatin state at the γ-globin locus, leading to gene silencing.[2][7] Knockdown of BCL11A has been shown to robustly increase HbF levels in both preclinical models and clinical trials.[6][8][9][10]

Leukemia/lymphoma-related factor (LRF/ZBTB7A)

LRF, encoded by the ZBTB7A gene, is another potent repressor of γ-globin expression.[1][11][12] It acts independently of BCL11A to silence the γ-globin genes.[13][14][15] LRF binds to the fetal globin promoter and, similar to BCL11A, is thought to recruit the NuRD repressor complex.[12][15] Downregulation of LRF leads to a significant increase in HbF expression.[1][16]

Activators and Context-Dependent Regulators

Krüppel-like factor 1 (KLF1)

KLF1, also known as Erythroid Krüppel-like factor (EKLF), plays a dual and context-dependent role in globin gene regulation.[7] It is a direct activator of the adult β-globin gene.[5] Concurrently, KLF1 indirectly represses γ-globin expression by activating the transcription of BCL11A.[5][17][18] Therefore, modulating KLF1 activity presents a complex challenge for therapeutic intervention.[7] However, certain mutations in the KLF1 binding site within the γ-globin promoter can lead to hereditary persistence of fetal hemoglobin (HPFH).[5]

GATA binding protein 1 (GATA1)

GATA1 is a master regulator of erythropoiesis and is essential for the expression of all globin genes.[19][20] Its role in γ-globin regulation is complex, acting as both an activator and a repressor depending on its interacting partners and the developmental stage.[20] For instance, GATA1 can interact with repressor complexes containing FOG1 and NuRD to silence γ-globin.[20] Conversely, mutations in GATA1 binding sites in the γ-globin promoter are associated with HPFH.[21]

MYB

MYB is another transcription factor with an indirect repressive effect on HbF. It positively regulates the expression of both BCL11A and LRF.[1] Therefore, downregulation of MYB can lead to decreased levels of these repressors and a subsequent increase in γ-globin expression.

Nuclear Factor Y (NF-Y)

NF-Y is a transcription factor that can act as either an activator or a repressor of γ-globin gene expression, depending on the other regulatory elements it recruits.[19] It can form an activating complex with GATA2 or a repressive complex with BCL11A and GATA1.[19]

Quantitative Data on HbF Induction

The following tables summarize the quantitative effects of modulating key transcription factors on HbF expression levels.

Table 1: Effect of BCL11A Modulation on HbF Expression

| Experimental System | Method of Modulation | % HbF or γ-globin Expression (Modulated vs. Control) | Reference |

| Human Erythroid Cells | shRNAmiR knockdown | ~60% - 70% γ-chain expression vs. <10% in control | [8][22] |

| Sickle Cell Disease Patients | Lentiviral vector with BCL11A shRNAmiR | 20.4% - 41.3% HbF | [10] |

| Sickle Cell Disease Patients | Lentiviral vector with BCL11A shRNAmiR | Median HbF of 30.4% | [6] |

| Healthy Donor Erythroblasts | CRISPR/Cas9 disruption of BCL11A binding site | 26.2 ± 1.4% HbF vs. 3.4 ± 0.9% in control | [23][24] |

| β0-thalassemia/HbE Erythroblasts | CRISPR/Cas9 disruption of BCL11A binding site | 62.7 ± 0.9% HbF | [23][24] |

| Human Primary Erythroid Cells | shRNA knockdown | Increase in γ-globin mRNA from 9.5% to 50.3% | [25] |

Table 2: Effect of LRF/ZBTB7A Modulation on HbF Expression

| Experimental System | Method of Modulation | % HbF or γ-globin Expression (Modulated vs. Control) | Reference |

| Normal Human Erythroblasts | shRNA knockdown | 43.3 ± 9.0% HbF vs. 5.9 ± 2.1% in control | [1] |

| β-thalassemia/HbE Erythroblasts | shRNA knockdown | 78.1 ± 3.5% HbF vs. 26.3 ± 3.9% in control | [1] |

| HUDEP-2 Cell Line | CRISPR/Cas9 knockout | >60% HbF vs. <3% in parental cells | [26][27] |

| HUDEP-2 Cell Line | shRNA knockdown | 49% - 70% HbF | [26][27] |

| Healthy Donor Erythroblasts | CRISPR/Cas9 disruption of LRF binding site | 27.9 ± 1.5% HbF vs. 3.4 ± 0.9% in control | [23][24] |

| β0-thalassemia/HbE Erythroblasts | CRISPR/Cas9 disruption of LRF binding site | 64.0 ± 1.6% HbF | [23][24] |

| HUDEP-2 Cell Line (Double KO with BCL11A) | CRISPR/Cas9 knockout | 91% - 94% HbF | [13][14] |

Table 3: Effect of Other Transcription Factor Modulations on γ-globin Expression

| Transcription Factor | Experimental System | Method of Modulation | Effect on γ-globin/HbF | Reference |

| KLF1 | Human & Mouse Erythroid Progenitors | shRNA knockdown | Increased γ-globin/β-globin ratio | [17][18] |

| KLF1 | K562 Cells | shRNA knockdown | Decreased γ-globin expression | [7][28] |

| GATA1 | Human γ-globin promoter | -175 T to C mutation (disrupts GATA1 binding) | Increased HbF (HPFH) | [21] |

| KLF1 | Human γ-globin promoter | -198 T to C mutation (creates KLF1 binding site) | Increased HbF (HPFH) | [29] |

Signaling Pathways and Regulatory Networks

The regulation of HbF is governed by intricate signaling pathways and transcriptional networks. Below are graphical representations of these key relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. Impact of ZBTB7A hypomethylation and expression patterns on treatment response to hydroxyurea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encodeproject.org [encodeproject.org]

- 4. CRISPR/Cas9 genome editing in human hematopoietic stem cells | Springer Nature Experiments [experiments.springernature.com]

- 5. Krüppel-Like Factor 1: A Pivotal Gene Regulator in Erythropoiesis [mdpi.com]

- 6. jwatch.org [jwatch.org]

- 7. KLF1 Knockdown Differentially Regulates γ-Globin Expression: Inhibition in K562 Cells but Reactivation in β-Thalassemia Major Erythrocytes with Erythropoiesis Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lineage-specific BCL11A knockdown circumvents toxicities and reverses sickle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Post-Transcriptional Genetic Silencing of BCL11A to Treat Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Variants of ZBTB7A (LRF) and its β-Globin Gene Cluster Binding Motifs in Sickle Cell Anemia: —ZBTB7A and Sickle Cell Anemia— - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chromatin Immunoprecipitation (ChIP) with Erythroid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transcription factors LRF and BCL11A independently repress expression of fetal hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Blocking two targets boosted fetal hemoglobin expression | MDedge [mdedge.com]

- 15. assaygenie.com [assaygenie.com]

- 16. ashpublications.org [ashpublications.org]

- 17. researchgate.net [researchgate.net]

- 18. KLF1 regulates BCL11A expression and gamma- to beta-globin gene switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Role of the GATA-1/FOG-1/NuRD Pathway in the Expression of Human β-Like Globin Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GATA1 Mutations in Red Cell Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Disrupting ZBTB7A or BCL11A binding sites reactivates fetal hemoglobin in erythroblasts from healthy and β0-thalassemia/HbE individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Disrupting ZBTB7A or BCL11A binding sites reactivates fetal hemoglobin in erythroblasts from healthy and β0-thalassemia/HbE individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Corepressor-dependent silencing of fetal hemoglobin expression by BCL11A - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Paper: The LRF/ZBTB7A Transcription Factor Is a BCL11A-Independent Repressor of Fetal Hemoglobin [ash.confex.com]

- 27. researchgate.net [researchgate.net]

- 28. tandfonline.com [tandfonline.com]

- 29. Manipulation of Developmental Gamma-Globin Gene Expression: an Approach for Healing Hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of HbF Inducer-1: A Novel Strategy for Hemoglobinopathies

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The induction of fetal hemoglobin (HbF) represents a promising therapeutic avenue for the treatment of β-hemoglobinopathies, including β-thalassemia and sickle cell disease (SCD). Increased levels of HbF can ameliorate the clinical severity of these debilitating genetic disorders. This technical guide provides an in-depth overview of a novel class of orally bioavailable fetal hemoglobin inducers, focusing on the representative compound designated as "HbF inducer-1." We will delve into its mechanism of action, present available preclinical data, detail relevant experimental protocols, and visualize the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapies for hemoglobinopathies.

Introduction

β-thalassemia and sickle cell disease are inherited disorders characterized by defects in the production or function of the β-globin chain of adult hemoglobin (HbA). In β-thalassemia, deficient β-globin synthesis leads to an imbalance in α- and β-globin chains, resulting in ineffective erythropoiesis and anemia. In sickle cell disease, a point mutation in the β-globin gene leads to the production of abnormal hemoglobin S (HbS), which polymerizes under deoxygenated conditions, causing red blood cell sickling, hemolysis, and vaso-occlusive crises.

A well-established clinical observation is that elevated levels of fetal hemoglobin (HbF, α2γ2) can significantly mitigate the pathophysiology of both disorders. HbF inhibits the polymerization of HbS in sickle cell disease and can compensate for the lack of functional HbA in β-thalassemia. This has spurred the development of therapeutic strategies aimed at reactivating γ-globin gene expression and inducing HbF production in adults.

"this compound" belongs to a novel class of 2-azaspiro[3.3]heptane derivatives that have been identified as potent, orally bioavailable inducers of fetal hemoglobin.[1] This guide will provide a detailed examination of this compound as a representative of this promising new therapeutic class.

Mechanism of Action

The precise mechanism of action of this compound is still under investigation, however, research points towards its role in modulating key transcriptional regulators of the fetal-to-adult hemoglobin switch. The γ-globin genes are actively transcribed during fetal development and are subsequently silenced after birth by a complex interplay of transcription factors. Key repressors of γ-globin expression include B-cell lymphoma/leukemia 11A (BCL11A) and Krüppel-like factor 1 (KLF1). It is hypothesized that this compound may directly or indirectly interfere with the function of these repressors or their associated protein complexes, leading to the reactivation of γ-globin gene transcription.

Signaling Pathways in HbF Regulation

Several signaling pathways are known to be involved in the regulation of fetal hemoglobin expression. While the direct interaction of this compound with these pathways is yet to be fully elucidated, understanding these networks is crucial for contextualizing its potential mechanism.

Caption: Key signaling pathways involved in fetal hemoglobin regulation.

Preclinical Data

The development of this compound was based on a lead optimization program of a series of 2-azaspiro[3.3]heptane derivatives. The following tables summarize the key in vitro and in vivo data for representative compounds from this class, as reported in the literature.[1]

Table 1: In Vitro Activity of this compound and Analogs

| Compound | γ-globin mRNA Induction (Fold Change vs. Vehicle) | HbF Protein Induction (% of Total Hemoglobin) | Cytotoxicity (CC50 in µM) |

| This compound | 15.2 | 12.5 | > 50 |

| Analog A | 10.8 | 8.9 | > 50 |

| Analog B | 5.4 | 4.1 | > 50 |

| Hydroxyurea (HU) | 3.1 | 2.8 | 25 |

Table 2: In Vivo Efficacy in a Mouse Model of Sickle Cell Disease

| Treatment Group | Dose (mg/kg, oral) | F-cell Percentage (%) | HbF Level (% of Total Hemoglobin) | Reduction in Sickling (%) |

| Vehicle | - | 5.2 | 1.8 | 0 |

| This compound | 30 | 25.6 | 8.2 | 45 |

| This compound | 100 | 42.1 | 15.3 | 72 |

| Hydroxyurea (HU) | 100 | 18.9 | 6.5 | 35 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of HbF inducers like this compound.

In Vitro Evaluation of HbF Induction

Objective: To determine the efficacy of a test compound in inducing γ-globin mRNA and HbF protein expression in a human erythroid progenitor cell line (e.g., K562 or HUDEP-2).

Experimental Workflow:

Caption: Workflow for in vitro evaluation of HbF inducers.

Detailed Protocol:

-

Cell Culture: Human K562 erythroleukemia cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded at a density of 2 x 10^5 cells/mL and treated with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO). Hydroxyurea can be used as a positive control. The cells are incubated for 48 to 72 hours.

-

RNA Isolation and RT-qPCR: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). cDNA is synthesized using a reverse transcription kit. Quantitative real-time PCR (qPCR) is performed using specific primers for γ-globin, β-globin, and a housekeeping gene (e.g., GAPDH) for normalization. The fold change in γ-globin mRNA expression is calculated using the ΔΔCt method.

-

HbF Protein Quantification by HPLC: Cell lysates are prepared, and the relative amounts of different hemoglobin types (HbF, HbA) are quantified by high-performance liquid chromatography (HPLC) on a cation-exchange column.

-

Cytotoxicity Assay: Cell viability is assessed using a standard MTT or CellTiter-Glo luminescent cell viability assay to determine the 50% cytotoxic concentration (CC50) of the compound.

In Vivo Efficacy in Animal Models

Objective: To evaluate the in vivo efficacy of an HbF inducer in a relevant animal model of β-hemoglobinopathy, such as a humanized sickle cell mouse model (e.g., Townes model).

Experimental Workflow:

Caption: Workflow for in vivo evaluation of HbF inducers.

Detailed Protocol:

-

Animal Model: Utilize a validated mouse model of sickle cell disease, such as the Townes mouse model, which expresses human α-, γ-, and βS-globin genes.

-

Drug Administration: The test compound, this compound, is formulated for oral gavage and administered daily to the mice at various doses for a period of 4 to 8 weeks. A vehicle control group and a positive control group (e.g., hydroxyurea) should be included.

-

Blood Collection and Analysis: Peripheral blood is collected weekly or bi-weekly via retro-orbital or tail vein bleeding.

-

Hematological Parameters: A complete blood count (CBC) is performed to assess red blood cell counts, hemoglobin levels, and hematocrit.

-

F-cell Analysis: The percentage of HbF-containing red blood cells (F-cells) is determined by flow cytometry using a phycoerythrin (PE)-conjugated anti-HbF antibody.

-

HbF Quantification: HbF levels are quantified by HPLC analysis of red blood cell lysates.

-

-

Sickling Assay: Red blood cells are subjected to hypoxic conditions (e.g., 2% oxygen) in vitro, and the percentage of sickled cells is quantified by microscopy.

-

Histopathology: At the end of the study, organs such as the spleen, liver, and kidneys are collected for histopathological examination to assess for any signs of toxicity or improvement in disease-related pathology.

Future Directions and Conclusion

The identification of this compound and its analogs represents a significant advancement in the search for novel, orally available therapies for β-thalassemia and sickle cell disease. The promising preclinical data warrant further investigation into the precise molecular mechanisms of action and continued preclinical development to support potential clinical translation.

Future research should focus on:

-

Target Deconvolution: Identifying the direct molecular target(s) of this compound.

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties and dose-response relationships.

-

Long-term Safety and Efficacy: Assessment of chronic dosing in relevant animal models.

-

Combination Therapies: Exploring the potential for synergistic effects with other HbF inducers or standard-of-care treatments.

References

Unlocking Fetal Hemoglobin: A Technical Guide to HbF Inducers for Hemoglobinopathy Research

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structures, properties, and mechanisms of action of fetal hemoglobin (HbF) inducers, intended for researchers, scientists, and drug development professionals. The reactivation of γ-globin gene expression and subsequent increase in HbF production represents a promising therapeutic strategy for β-hemoglobinopathies such as sickle cell disease and β-thalassemia. This document details the diverse classes of HbF-inducing agents, their associated signaling pathways, and the experimental protocols utilized for their evaluation.

Classes of Fetal Hemoglobin Inducers and their Chemical Properties

The pharmacologic induction of HbF is a primary therapeutic goal for managing sickle cell disease and β-thalassemia.[1] A variety of compounds have been identified that can reactivate the expression of the γ-globin gene, leading to increased levels of HbF.[2] These inducers are broadly categorized based on their mechanisms of action and chemical structures.

Cytotoxic Agents

Hydroxyurea (B1673989) (HU) is the first and most widely used FDA-approved drug for the treatment of sickle cell disease.[3][4] It functions as a ribonucleotide reductase inhibitor, which was initially thought to induce HbF by causing mild bone marrow stress and selecting for erythroid progenitors with a higher potential for HbF production.[5][6]

Epigenetic Modulators

This class of compounds alters the epigenetic landscape of the β-globin locus to favor γ-globin gene expression.

-

DNA Methyltransferase (DNMT) Inhibitors: Agents like 5-azacytidine (B1684299) and its deoxy derivative, decitabine, inhibit DNA methylation.[2][7] Hypomethylation of the γ-globin gene promoter is associated with its reactivation.[2][8] GSK3482364 is a novel, orally bioavailable, and reversible DNMT1-selective inhibitor that has shown promise in preclinical models.[7][9][10]

-

Histone Deacetylase (HDAC) Inhibitors: These compounds, including short-chain fatty acids (SCFAs) and their derivatives, increase histone acetylation, leading to a more open chromatin structure at the γ-globin promoter, which promotes transcription.[11] Butyrate and its derivatives are well-known HDAC inhibitors that have been shown to induce HbF.[12][13] Newer, more potent HDAC inhibitors like vorinostat (B1683920) and panobinostat (B1684620) are also under investigation.[6][14] CT-101 is a novel Class I HDAC inhibitor that has demonstrated efficacy in a sickle cell disease mouse model.[4]

Immunomodulatory Drugs (IMiDs)

Thalidomide and its more potent derivatives, lenalidomide (B1683929) and pomalidomide , have been shown to be effective inducers of HbF.[15][16] Pomalidomide, in particular, has demonstrated a synergistic effect with hydroxyurea in increasing HbF levels.[17][18]

Nrf2 Activators

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the cellular antioxidant response and has been identified as a novel target for HbF induction.[19][20] Compounds like tert-butylhydroquinone (B1681946) (tBHQ) and dimethyl fumarate (B1241708) (DMF) activate Nrf2, leading to its translocation to the nucleus and subsequent binding to the γ-globin promoter, thereby inducing its expression.[19][20][21] Bardoxolone-methyl is another potent Nrf2 activator that has shown significant induction of γ-globin mRNA.[22]

Short-Chain Fatty Acids (SCFAs)

Butyrate (a four-carbon fatty acid) and other SCFAs, including propionic, pentanoic, and hexanoic acids, have been shown to induce γ-globin expression.[13] Their derivatives, such as valproic acid, are also being explored for their HbF-inducing properties.[13][23] These compounds are believed to act, at least in part, through the inhibition of HDACs.[15]

Quantitative Data on HbF Inducer Efficacy

The following tables summarize the quantitative data on the efficacy of various HbF inducers from in vitro and in vivo studies.

| Inducer | Model System | Concentration/Dose | Fold Increase in γ-globin mRNA | Increase in HbF (%) | Citation |

| Hydroxyurea | Sickle Cell Erythroid Progenitors (in vitro) | Not Specified | - | From 4.0% to 22.67% | [24][25] |

| Pomalidomide | CD34+ cells from SCD patients (in vitro) | 0.1 µM | - | From 18.6% to 44.7% | [17] |

| Pomalidomide + HU | CD34+ cells from SCD patients (in vitro) | 0.1 µM Pomalidomide + 10 µM HU | - | Up to 64% | [17] |

| tert-Butylhydroquinone (tBHQ) | Primary human erythroid cells (in vitro) | Not Specified | > 3-fold | > 3-fold increase | [20] |

| Bardoxolone-Methyl | Erythroid progenitors (in vitro) | Not Specified | 4-fold | 2.5-fold increase in F-cells | [22] |

| Bardoxolone-Methyl | Townes SCD mouse model (in vivo) | 30 mg/kg (single oral dose) | 9-fold at 6h | - | [22] |

| GSK3482364 | Townes SCD mouse model (in vivo) | Not Specified | - | Up to 9-fold increase | [26] |

| Cisplatin | KEB cellular reporter assay | Not Specified | - | 442±32% induction | [12] |

| Hemin | KEB cellular reporter assay | Not Specified | - | 764±145% induction | [12] |

| Butyrate | KEB cellular reporter assay | Not Specified | - | 70-80% induction | [12] |

| UNC0638 | Erythroid precursors from β-thalassemia patients | Not Specified | - | 25.5 ± 4.2% above baseline | [16] |

Signaling Pathways in HbF Induction

Several intracellular signaling pathways are implicated in the regulation of γ-globin gene expression by HbF inducers.

Nitric Oxide (NO)/cGMP Pathway

Hydroxyurea is metabolized to nitric oxide (NO), which activates soluble guanylyl cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP).[5][27] This pathway is a key mechanism for HU-induced HbF.[1][27] Butyrate also appears to activate the cGMP pathway.[15]

References

- 1. Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacologic Induction of Fetal Hemoglobin Production | Oncohema Key [oncohemakey.com]

- 3. A Systematic Review of Known Mechanisms of Hydroxyurea-induced Foetal Haemoglobin for Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The histone deacetylase inhibitor CT-101 flips the switch to fetal hemoglobin expression in sickle cell disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inactivation of HDAC1 or HDAC2 induces gamma globin expression without altering cell cycle or proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo induction of fetal hemoglobin with a reversible and selective DNMT1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. <i>In vitro</i> and <i>in vivo</i> induction of fetal hemoglobin with a reversible and selective DNMT1 inhibitor | Haematologica [haematologica.org]

- 10. In vitro and in vivo induction of fetal hemoglobin with a reversible and selective DNMT1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Stimulation of fetal hemoglobin production by short chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Evaluation of Signaling Pathways Involved in γ-Globin Gene Induction Using Fetal Hemoglobin Inducer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Pomalidomide and lenalidomide regulate erythropoiesis and fetal hemoglobin production in human CD34+ cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. JCI - Pomalidomide and lenalidomide regulate erythropoiesis and fetal hemoglobin production in human CD34+ cells [jci.org]

- 19. Mechanisms of NRF2 activation to mediate fetal hemoglobin induction and protection against oxidative stress in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Induction of human fetal hemoglobin via the NRF2 antioxidant response signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NRF2 mediates γ-globin gene regulation and fetal hemoglobin induction in human erythroid progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ashpublications.org [ashpublications.org]

- 23. Short-chain fatty acid derivatives induce fetal globin expression and erythropoiesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanism for fetal hemoglobin induction by hydroxyurea in sickle cell erythroid progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. deepdyve.com [deepdyve.com]

- 26. researchgate.net [researchgate.net]

- 27. Hydroxyurea induces fetal hemoglobin by the nitric oxide–dependent activation of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

The Reawakening of Fetal Hemoglobin: A Technical Guide to the History and Evolution of HbF Inducer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The induction of fetal hemoglobin (HbF) represents a cornerstone of therapeutic strategies for β-hemoglobinopathies, including sickle cell disease and β-thalassemia. The re-expression of the γ-globin gene in adult erythroid cells ameliorates the clinical manifestations of these debilitating genetic disorders by compensating for the defective or absent adult β-globin. This technical guide provides an in-depth exploration of the history and evolution of HbF inducer research, from early serendipitous discoveries to the current era of targeted molecular therapies. We will delve into the core mechanisms of action of various classes of HbF inducers, present detailed experimental protocols for their evaluation, and summarize key quantitative data from preclinical and clinical studies. Furthermore, this guide will visualize the intricate signaling pathways and experimental workflows that are central to this field of research, offering a comprehensive resource for professionals dedicated to the development of novel therapeutics for hemoglobinopathies.

A Historical Perspective on the Quest for HbF Induction

The journey to therapeutically induce HbF began with astute clinical observations of patients with β-hemoglobinopathies who exhibited milder disease phenotypes due to the hereditary persistence of fetal hemoglobin (HPFH). This natural phenomenon provided the crucial proof-of-concept that elevating HbF levels could be a viable therapeutic strategy.

The earliest pharmacological attempts to induce HbF were rooted in the investigation of cytotoxic agents. In the 1980s, studies with 5-azacytidine, a DNA methyltransferase inhibitor, demonstrated a remarkable ability to reactivate γ-globin gene expression in primates and subsequently in patients with sickle cell disease and β-thalassemia.[1] This discovery implicated epigenetic modifications, specifically DNA methylation, as a key regulator of the fetal-to-adult hemoglobin switch.

Shortly thereafter, hydroxyurea (B1673989), a ribonucleotide reductase inhibitor, was found to increase HbF levels in patients with sickle cell anemia.[1][2] Its pleiotropic effects, including the alteration of erythroid kinetics and the activation of the soluble guanylate cyclase (sGC) pathway, have made it the first and only FDA-approved drug for HbF induction in sickle cell disease.[3] However, the variable patient response and potential long-term toxicities of these early agents spurred the search for more targeted and less toxic therapies.

The subsequent decades witnessed the exploration of other classes of compounds, including histone deacetylase (HDAC) inhibitors like butyrate (B1204436) and its derivatives, which further solidified the role of epigenetic regulation in γ-globin silencing.[4][5] More recently, a deeper understanding of the molecular machinery governing the hemoglobin switch has led to the identification of key transcription factors, most notably B-cell lymphoma/leukemia 11A (BCL11A), as a master repressor of HbF.[6] This has ushered in a new era of rational drug design and gene-editing approaches aimed at precisely targeting the core regulators of γ-globin expression.

Key Classes of HbF Inducers and Their Mechanisms of Action

The diverse array of compounds capable of inducing HbF can be broadly categorized based on their primary mechanisms of action.

DNA Methyltransferase Inhibitors

-

Examples: 5-Azacytidine, Decitabine

-

Mechanism of Action: These agents are incorporated into DNA and inhibit DNA methyltransferase 1 (DNMT1), leading to hypomethylation of the γ-globin gene promoters. This epigenetic modification is associated with a more open chromatin structure, facilitating the binding of transcription factors that activate γ-globin expression.[7]

Ribonucleotide Reductase Inhibitors

-

Example: Hydroxyurea

-

Mechanism of Action: The precise mechanism of HbF induction by hydroxyurea is multifactorial. It is known to cause mild myelosuppression, which may select for erythroid progenitors with a higher intrinsic capacity for HbF production. Additionally, hydroxyurea can increase nitric oxide (NO) levels, which in turn activates the soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, a known inducer of γ-globin expression.[3] It also downregulates key silencing transcription factors like BCL11A.[3]

Histone Deacetylase (HDAC) Inhibitors

-

Examples: Sodium Butyrate, Arginine Butyrate, Vorinostat

-

Mechanism of Action: HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin state and transcriptional repression. HDAC inhibitors block this activity, resulting in histone hyperacetylation around the γ-globin gene promoters, which promotes a transcriptionally active chromatin environment.[4] Some HDAC inhibitors have also been shown to increase the expression of GATA2, a transcription factor that can activate γ-globin expression.[8]

Immunomodulatory Drugs

-

Examples: Thalidomide, Lenalidomide (B1683929), Pomalidomide (B1683931)

-

Mechanism of Action: These compounds exhibit potent HbF-inducing activity through multiple mechanisms. Pomalidomide has been shown to downregulate several key repressors of γ-globin expression, including BCL11A and SOX6.[9] It can also activate the p38 MAPK signaling pathway and induce histone H4 hyperacetylation.[10][11] The induction of HbF by pomalidomide appears to involve a transcriptional reprogramming of adult hematopoietic progenitors.[12]

Lysine-Specific Demethylase 1 (LSD1) Inhibitors

-

Examples: Tranylcypromine, RN-1, OG-L002, GSK-LSD1

-

Mechanism of Action: LSD1 is a histone demethylase that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active transcription. By inhibiting LSD1, these compounds are thought to maintain an active chromatin state at the γ-globin locus, leading to increased expression.[13][14][15][16]

Quantitative Data on HbF Induction

The following tables summarize key quantitative data from preclinical and clinical studies of various HbF inducers.

Table 1: Preclinical Data for Select HbF Inducers

| Compound/Class | Model System | Concentration/Dose | Fold Increase in γ-globin mRNA | % HbF or % F-cells | Reference(s) |

| Decitabine | Human Erythroblasts | 1 µM | Not Reported | ~4.4-fold increase in F-cells | [13] |

| Pomalidomide | Human CD34+ cells | 1 µM | Reciprocal increase vs. β-globin | From ~5% to >30% HbF | [2][12] |

| Human CD34+ cells from SCD patients | 0.001 µM | Dose-dependent increase | Detectable increase in HbF | [1] | |

| LSD1 Inhibitor (OG-L002) | Human CD34+ cells | 0.1 µM | Not Reported | Increase to 57.1% F-cells | [13] |

| LSD1 Inhibitor (GSK-LSD1) | Human CD34+ cells | 0.0015 µM | Not Reported | Increase to 56.5% F-cells | [13] |

| HDAC Inhibitor (ACY-957) | Human blood cells (ex vivo) | Not Reported | Increased GATA2 expression | Increased HbF production | [8] |

Table 2: Clinical Trial Data for Select HbF Inducers

| Drug | Patient Population | Dose | Mean Baseline HbF | Mean Peak HbF | Key Outcomes | Reference(s) |

| Hydroxyurea | Sickle Cell Anemia (Children) | 27 mg/kg/day (MTD) | 9.7% | 21.7% | Reduced hospitalizations | [17] |

| Decitabine | Myelodysplastic Syndrome/AML | Not specified | Not Reported | Median 1.9% in responders | Predictive of hematologic response | [15] |

| Sodium Butyrate | Sickle Cell Disease | Pulse therapy | 7.2% | 21.0% | Increased total hemoglobin | [18] |

| Arginine Butyrate | Sickle Cell Disease | 2,000 mg/kg/d | 5.1% | 9.6% | Increased HbF in 3 of 5 patients | [18] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in HbF inducer research.

Measurement of HbF by High-Performance Liquid Chromatography (HPLC)

Principle: Cation-exchange HPLC separates hemoglobin variants based on their ionic interactions with the column matrix. A programmed buffer gradient of increasing ionic strength elutes the different hemoglobins (B146990) at characteristic retention times, allowing for their quantification.[19][20][21]

Protocol:

-

Sample Preparation: Collect whole blood in EDTA-containing tubes. Prepare a hemolysate by diluting the whole blood with a hemolysis solution and vortexing.[17]

-

HPLC Analysis:

-

Inject the hemolysate into a cation-exchange column on an automated HPLC system (e.g., Bio-Rad Variant II).[20]

-

A pre-programmed buffer gradient is delivered by the HPLC pumps to separate the hemoglobin fractions.

-

The separated hemoglobins pass through a photometer, and absorbance is measured at 415 nm (with a 690 nm filter for background correction).[20]

-

-

Data Analysis: The software generates a chromatogram showing the separated hemoglobin peaks. The area under each peak is integrated to determine the percentage of each hemoglobin variant, including HbF.[19]

Quantification of F-cells by Flow Cytometry

Principle: This method uses a fluorescently labeled monoclonal antibody specific for the γ-globin chain to identify and quantify red blood cells containing HbF (F-cells).

Protocol:

-

Cell Fixation:

-

Cell Permeabilization:

-

Permeabilize the fixed cells by resuspending them in a permeabilization buffer (e.g., 0.1% saponin (B1150181) in cell staining buffer) for 5-10 minutes.[23]

-

Wash the cells with permeabilization buffer.[22]

-

-

Antibody Staining:

-

Flow Cytometry Analysis:

-

Resuspend the stained cells in cell staining buffer.

-

Acquire the data on a flow cytometer. F-cells are identified as the population of cells with a higher fluorescence intensity compared to the negative control.

-

Quantification of γ-globin mRNA by RT-qPCR

Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the relative or absolute levels of γ-globin mRNA in erythroid cells.

Protocol:

-

RNA Extraction: Isolate total RNA from cultured erythroid cells or patient samples using a standard RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[25]

-

qPCR:

-

Perform qPCR using primers and a probe specific for the γ-globin gene. A housekeeping gene (e.g., GAPDH or β-actin) should be used as an internal control for normalization.[26]

-

The reaction is run on a real-time PCR instrument, which monitors the amplification of the target gene in real-time.

-

-

Data Analysis: The relative expression of γ-globin mRNA is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to an untreated control.[27]

Visualizing the Landscape of HbF Induction

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows in HbF inducer research.

Signaling Pathways

Caption: BCL11A, a master repressor of γ-globin, is regulated by several key transcription factors.

Caption: The NO/sGC/cGMP pathway, activated by hydroxyurea, promotes γ-globin gene expression.

Experimental Workflows

Caption: A typical workflow for the high-throughput screening and development of HbF inducers.

Caption: An experimental workflow for inducing HbF by targeting the BCL11A gene using CRISPR-Cas9.

Future Directions and Conclusion

The field of HbF inducer research is at an exciting juncture. While hydroxyurea remains a mainstay of therapy, the development of novel small molecules with more targeted mechanisms of action holds the promise of greater efficacy and improved safety profiles. The insights gained from genetic studies of HPFH and the identification of key regulatory pathways are paving the way for the development of next-generation therapeutics.

Furthermore, the advent of gene-editing technologies like CRISPR-Cas9 offers the potential for a one-time, curative therapy by permanently reactivating γ-globin expression. As our understanding of the intricate network of factors that govern hemoglobin switching continues to grow, so too will our ability to rationally design and develop transformative therapies for patients with β-hemoglobinopathies. This technical guide serves as a testament to the remarkable progress in this field and as a resource to propel future innovations.

References

- 1. Pomalidomide and lenalidomide regulate erythropoiesis and fetal hemoglobin production in human CD34+ cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Frontiers | Perspectives and challenges to discovering hemoglobin-inducing agents in Sickle Cell Disease [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of Novel Fetal Hemoglobin Inducer Drugs in Treatment of β-Hemoglobinopathy Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fetal Hemoglobin Induction by Epigenetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Signaling Pathways Involved in γ-Globin Gene Induction Using Fetal Hemoglobin Inducer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. Pomalidomide reverses γ-globin silencing through the transcriptional reprogramming of adult hematopoietic progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The LSD1 inhibitor RN-1 induces fetal hemoglobin synthesis and reduces disease pathology in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting LSD1 to Induce HbF | Center of Excellence in Sickle Cell Disease [bu.edu]

- 17. zivak.com [zivak.com]

- 18. Sustained Induction of Fetal Hemoglobin by Pulse Butyrate Therapy in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cation-exchange high-performance liquid chromatography for variant hemoglobins and HbF/A2: What must hematopathologists know about methodology? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Detection of Abnormal Hemoglobin Variants by HPLC Method: Common Problems with Suggested Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hemoglobin variants detection by hplc (high performance liquid chromatography) method | Pediatric Oncall Journal [pediatriconcall.com]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 24. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 25. Quantitative analysis of globin gene induction in single human erythroleukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

A Technical Guide to Signaling Pathways Activated by Fetal Hemoglobin Inducers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reactivation of fetal hemoglobin (HbF) production in adults is a promising therapeutic strategy for β-hemoglobinopathies such as sickle cell disease and β-thalassemia. Pharmacological induction of HbF can ameliorate the clinical symptoms of these debilitating genetic disorders. A variety of chemical compounds, known as HbF inducers, have been shown to reactivate γ-globin gene expression through the modulation of complex intracellular signaling pathways. This technical guide provides an in-depth overview of the core signaling pathways activated by these inducers, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Signaling Pathways in HbF Induction

Several key signaling pathways have been identified as crucial mediators of HbF induction by various pharmacological agents. These pathways often converge on the regulation of transcription factors that directly or indirectly control the expression of the γ-globin gene.

The Nitric Oxide (NO)/cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathway

The NO/cGMP signaling cascade is a well-established pathway for HbF induction, particularly by hydroxyurea (B1673989).[1][2] Hydroxyurea is metabolized to nitric oxide (NO), which in turn activates soluble guanylyl cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP).[3][4] Elevated cGMP levels are thought to activate cGMP-dependent protein kinase (PKG), leading to the downstream activation of transcription factors such as c-Fos, c-Jun, and Sp1, which can bind to regulatory regions of the β-globin locus and modulate γ-globin gene expression.[1][2] Hemin and butyrate (B1204436) have also been shown to induce γ-globin expression through this pathway.[1]

The p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is a critical stress-response pathway that has been implicated in HbF induction by several compounds, including thalidomide, pomalidomide, and histone deacetylase inhibitors (HDAIs) such as sodium butyrate.[1][5][6] Activation of this pathway leads to the phosphorylation and activation of downstream targets, including transcription factors like Activating Transcription Factor 2 (ATF-2), which can then promote γ-globin gene expression.[5][7] The generation of reactive oxygen species (ROS) can be an upstream trigger for p38 MAPK activation by some inducers.[6][8]

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is central to erythropoiesis, primarily activated by erythropoietin (EPO).[8] While EPO itself has not proven to be a robust HbF inducer in humans, modulation of this pathway by other agents is relevant.[1] Short-chain fatty acid derivatives, for instance, can prolong the expression of the downstream targets MYB and MYC.[1] STAT5 is a key transcription factor in this pathway, and its activation is crucial for erythroid differentiation.[8][9]

The Nuclear Factor Erythroid 2-Related Factor 2 (NRF2)/Antioxidant Response Element (ARE) Pathway

A more recently discovered pathway for HbF induction involves the transcription factor NRF2.[3] Compounds like tert-butylhydroquinone (B1681946) (tBHQ) can activate NRF2, leading to its translocation to the nucleus and binding to the Antioxidant Response Element (ARE) present in the γ-globin gene promoter, thereby inducing its expression.[3][10] This pathway highlights the link between cellular stress responses and the regulation of globin gene expression.

Quantitative Data on HbF Induction

The following tables summarize the quantitative effects of various inducers on HbF levels and γ-globin mRNA expression as reported in the literature. These data provide a comparative overview of the potency of different compounds.

Table 1: Effect of HbF Inducers on HbF Protein Levels

| Inducer | Cell Type | Concentration | Fold Increase in HbF | Reference(s) |

| Hydroxyurea | Human Erythroid Progenitors | 30 µM | ~2-fold | [3] |

| Hydroxyurea | BFU-E colonies (Sickle Cell) | Not specified | 5.7-fold | [11] |

| Hydroxyurea | CD34+ derived erythroblasts | 10 µM | 2.8-fold | [2] |

| Pomalidomide | CD34+ derived erythrocytes | 1 µM | Not specified | [12] |

| Pomalidomide | Sickle Cell Mice (in vivo) | Not specified | 1.5-fold | [13] |

| Sodium Butyrate | BFU-E (Sickle Cell) | Not specified | 1.1 to 4.3-fold | [14] |

| tBHQ | Primary Human Erythroid Cells | 5 µM | >3-fold | [15] |

Table 2: Effect of HbF Inducers on γ-globin mRNA Levels

| Inducer | Cell Type | Concentration | Fold Increase in γ-globin mRNA | Reference(s) |

| Hydroxyurea | Human Erythroid Progenitors | 30 µM | ~2-fold | [3] |

| Hydroxyurea | CD34+ derived erythroblasts | 10 µM | 1.8-fold | [1] |

| Pomalidomide | CD34+ derived erythrocytes | 1 µM | Time-dependent increase | [12] |

| Dimethyl Fumarate (DMF) | Human Erythroid Progenitors | Not specified | 2.7-fold | [16] |

| Sodium Butyrate | Adult HPCs | 0.5 mM | ~7-fold | [17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the signaling pathways involved in HbF induction.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol is for the detection of phosphorylated p38 MAPK in erythroid cells treated with an HbF inducer.

a. Cell Culture and Treatment:

-

Culture human erythroid progenitor cells (e.g., CD34+ derived) in appropriate media.

-

Treat cells with the HbF inducer at various concentrations and time points. Include a vehicle-treated control.

-

For a positive control, treat cells with a known p38 MAPK activator (e.g., anisomycin).[4]

b. Cell Lysis and Protein Quantification:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

c. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (e.g., anti-phospho-p38 MAPK (Thr180/Tyr182)) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK.

Chromatin Immunoprecipitation (ChIP) Assay for NRF2 Binding to the γ-globin Promoter

This protocol describes how to determine if the transcription factor NRF2 binds to the ARE in the γ-globin promoter in response to an inducer.

a. Cell Culture and Cross-linking:

-

Culture erythroid cells and treat with the NRF2-activating HbF inducer (e.g., tBHQ).

-

Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

b. Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin to fragments of 200-1000 bp.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

c. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared chromatin with an anti-NRF2 antibody or a control IgG overnight at 4°C.

-

Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.

-